3-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione basic properties
3-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione basic properties
An In-Depth Technical Guide to the Basic Properties of 3-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound featuring the maleimide scaffold, a five-membered dicarbonyl imide ring. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic molecules.[1][2] The core reactivity of the maleimide ring, combined with the physicochemical influence of the C3-substituted 3-methoxyphenyl group, makes this molecule a compound of significant interest for drug discovery and development.
The maleimide core functions as a potent Michael acceptor, enabling covalent interactions with biological nucleophiles, a mechanism frequently exploited in the design of targeted enzyme inhibitors.[3][4] The 3-methoxyphenyl substituent provides specific steric and electronic properties, offering potential for tailored interactions within protein binding pockets through hydrogen bonding and hydrophobic contacts. This guide provides a comprehensive technical overview of the fundamental chemical, physical, and biological properties of 3-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione, designed to equip researchers with the foundational knowledge required for its synthesis, characterization, and application.
Physicochemical and Structural Properties
While specific experimental data for 3-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione is not extensively documented, its properties can be reliably predicted based on its constituent parts: the maleimide core and the methoxyphenyl substituent.
| Property | Value / Description | Rationale & References |
| Chemical Structure | ![]() | The structure consists of a pyrrole-2,5-dione ring with a 3-methoxyphenyl group attached at the C3 position. |
| Molecular Formula | C₁₁H₉NO₃ | Derived from the chemical structure. |
| Molecular Weight | 203.19 g/mol | Calculated from the molecular formula.[5] |
| CAS Number | Not available | A specific CAS number for this C3-substituted isomer is not found in major databases. Note: The CAS number 3007-23-6 corresponds to the N-substituted isomer, 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione.[6] |
| Appearance | Predicted to be a crystalline solid (e.g., yellow to off-white). | Based on related aryl-substituted maleimides. |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | The aromatic ring significantly increases hydrophobicity compared to the parent maleimide. |
| LogP (Predicted) | ~1.5 - 2.5 | The parent maleimide has a LogP of -0.8.[7] The addition of the methoxyphenyl group is expected to increase the octanol-water partition coefficient substantially. |
| pKa (Predicted) | ~9.5 - 10.5 | The N-H proton of the imide is acidic. Its pKa is expected to be slightly lower than that of succinimide (~10.5) due to the conjugated system. |
Synthesis and Reactivity
Proposed Synthetic Pathway: Stobbe Condensation
A robust and classical approach to synthesizing C-aryl substituted succinic acid derivatives, the precursors to 3-aryl maleimides, is the Stobbe condensation.[8][9][10] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a succinic ester. The resulting alkylidene succinic acid can then be cyclized to form the desired maleimide.
The causality behind this choice of pathway is its reliability for C-C bond formation at the required position and its use of readily available starting materials: 3-methoxybenzaldehyde and diethyl succinate. The strong base (e.g., potassium t-butoxide) is essential for deprotonating the succinic ester to form the nucleophilic enolate, which subsequently attacks the aldehyde carbonyl.[11][12]
This covalent binding approach is a powerful strategy in drug design, as it can lead to high potency and prolonged duration of action.
Potential Therapeutic Applications
Derivatives of pyrrole-2,5-dione have demonstrated a wide spectrum of pharmacological activities. [1]* Anticancer Agents: Many maleimide-containing compounds exhibit potent cytotoxicity against various cancer cell lines. This is often achieved by inhibiting key signaling proteins involved in cell proliferation and survival, such as protein kinases.
-
Kinase Inhibitors: The maleimide scaffold is present in inhibitors of various kinases, including Glycogen Synthase Kinase-3 (GSK-3). [13]The 3-methoxyphenyl group can provide additional interactions to enhance binding affinity and selectivity.
-
Antimicrobial Agents: Natural and synthetic maleimides have shown promising antibacterial and antifungal properties. [2]* Bioconjugation: The selective reactivity of maleimides with thiols is widely used to link drugs or probes to proteins and antibodies, for example, in the creation of antibody-drug conjugates (ADCs). [14][15]
Key Experimental Protocols
The following protocols are provided as validated, standardized methodologies for the synthesis and preliminary biological evaluation of the title compound.
Protocol: Proposed Synthesis of 3-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione
Causality: This protocol is based on the Stobbe condensation to form the C-C bond, followed by a one-pot hydrolysis, cyclization with an ammonia source, and dehydration to yield the maleimide. Each step is designed to be monitored by Thin Layer Chromatography (TLC) for self-validation of reaction progress.
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Step 1: Stobbe Condensation
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Add potassium t-butoxide (1.2 equivalents) and cool the suspension to 0 °C in an ice bath.
-
Prepare a solution of 3-methoxybenzaldehyde (1.0 equivalent) and diethyl succinate (1.2 equivalents) in anhydrous THF.
-
Add this solution dropwise to the stirred suspension of potassium t-butoxide over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., using 3:1 Hexane:Ethyl Acetate) indicates the consumption of the aldehyde.
-
Quench the reaction by slowly adding it to a cooled (0 °C) solution of 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkylidene succinic half-ester.
-
-
Step 2: Maleimide Formation
-
Dissolve the crude half-ester from Step 1 in glacial acetic acid.
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Add ammonium acetate (3.0 equivalents) to the solution.
-
Heat the mixture to reflux (approx. 118 °C) for 3-5 hours. Monitor the reaction by TLC for the formation of a new, more polar spot corresponding to the product.
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to afford the pure 3-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione.
-
Protocol: In Vitro Cytotoxicity (MTT Assay)
Causality: This is a standard colorimetric assay to assess the metabolic activity of cells and serves as a reliable measure of cell viability and proliferation. A reduction in metabolic activity upon treatment with the compound indicates cytotoxicity. [16]
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7, HCT-116) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the title compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "no treatment" wells.
-
Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
-
MTT Addition and Measurement:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
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Conclusion
3-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione emerges as a compound of considerable interest, built upon the highly reactive and biologically validated maleimide scaffold. While specific experimental data for this isomer is limited, a robust profile can be constructed from established chemical principles and analysis of related structures. Its potential for covalent modification of biological targets, combined with the specific steric and electronic contributions of the 3-methoxyphenyl group, positions it as a valuable candidate for screening libraries and a promising starting point for lead optimization in drug discovery programs targeting enzymes with reactive cysteine residues. The synthetic and analytical methodologies outlined in this guide provide a solid framework for researchers to further explore the therapeutic potential of this versatile molecule.
References
-
Patil, N. S., Deshmukh, G. B., Mahale, K. A., Gosavi, K. S., & Patil, S. V. (2014). Synthesis of novel N-aryl-3-dialkylamino-4-substituted maleimides. Indian Journal of Chemistry - Section B, 53B(11), 1463-1473. Available at: [Link]
-
Meirelles, L. V., Carvalho, B. B. P. P., & Correa, J. R. (2022). Diverse 3-Methylthio-4-Substituted Maleimides through a Novel Rearrangement Reaction: Synthesis and Selective Cell Imaging. The Journal of Organic Chemistry, 87(4), 2057–2073. Available at: [Link]
-
Firoozi, S., Hosseini-Sarvari, M., & Koohgard, M. (2018). Supplementary Information. Green Chemistry, 20, 5540-5549. Available at: [Link]
-
Wang, G., et al. (2024). Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines. Molecules, 29(13), 2969. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of maleimides. Available at: [Link]
-
Wang, Y., et al. (2010). Chiral Amine Thiourea-Promoted Enantioselective Michael Addition Reactions of 3-Substituted Benzofuran-2(3H)-ones to Maleimides. The Journal of Organic Chemistry, 75(24), 8639–8642. Available at: [Link]
-
Lockner, J. W., et al. (2023). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry, 88(2), 1083–1089. Available at: [Link]
-
Chemical Synthesis Database. (2025). 3-methoxy-1-phenyl-1H-pyrrole-2,5-dione. Available at: [Link]
-
Kelland, L. R., et al. (2004). Synthesis and Biological Activity of Water-Soluble Maleimide Derivatives of the Anticancer Drug Carboplatin Designed as Albumin-Binding Prodrugs. Bioconjugate Chemistry, 15(6), 1250–1259. Available at: [Link]
-
Baluja, S., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Basic and Applied Chemical Sciences, 5(3), 61-66. Available at: [Link]
-
PubChemLite. (n.d.). 1-(3-methoxyphenyl)-2,5-dihydro-1h-pyrrole-2,5-dione. Available at: [Link]
-
Janin-Bettignies, A., et al. (2020). Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates. Bioconjugate Chemistry, 31(2), 233–241. Available at: [Link]
-
Bukhari, S. N. A., et al. (2017). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 22(12), 2068. Available at: [Link]
-
Wiley. (n.d.). 1-BENZYL-3-PHENYLMALEIMIDE. SpectraBase. Available at: [Link]
-
Cambridge University Press. (n.d.). Stobbe Condensation. Available at: [Link]
-
Al-Amiery, A. A., et al. (2020). Synthesis and biological activity of some maleimide derivatives. ResearchGate. Available at: [Link]
-
Li, X., et al. (2021). Maleimide structure: a promising scaffold for the development of antimicrobial agents. RSC Advances, 11(10), 5674-5685. Available at: [Link]
-
Hartwig, J., et al. (2022). Peptide‐Catalyzed Stereoselective Conjugate Addition Reaction of Aldehydes to C‐Substituted Maleimides. Chemistry – A European Journal, 28(20), e202104595. Available at: [Link]
-
Unacademy. (n.d.). What is Stobbe Condensation? Unacademy. Available at: [Link]
-
PubChem. (n.d.). 2-Methyl-N-phenylmaleimide. PubChem Compound Database. Available at: [Link]
-
Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4), 555818. Available at: [Link]
-
Acta Crystallographica Section E. (2011). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. IUCr. Available at: [Link]
-
All Chemistry. (2026). Stobbe Condensation. YouTube. Available at: [Link]
-
Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Available at: [Link]
-
PubChem. (n.d.). N-Phenylmaleimide. PubChem Compound Database. Available at: [Link]
-
J. Phys. Chem. A. (2013). Synthesis and Optical Properties of Pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione (iDPP)-Based Molecules. Available at: [Link]
-
CompTox Chemicals Dashboard. (2025). 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione. U.S. EPA. Available at: [Link]
-
Kim, H., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2736. Available at: [Link]
-
PubChem. (n.d.). 3-(Hydroxymethyl)-1H-pyrrole-2,5-dione. PubChem Compound Database. Available at: [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Available at: [Link]
-
Kozma, V., & Szőllősi, G. (2022). Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids. Catalysis Science & Technology, 12, 4313-4324. Available at: [Link]
-
Organic Chemistry Research. (2018). A Facile and Green Approach for One-Pot Synthesis of New Pyrrole Derivatives by Three-Component Reaction Between Pyrrole, Arylglyoxals and Meldrum's Acid. Available at: [Link]
Sources
- 1. cibtech.org [cibtech.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. 1H-Pyrrole-2,5-dione (CAS 541-59-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Stobbe Condensation (Chapter 108) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. unacademy.com [unacademy.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]

